molecular formula C11H16O4 B13524009 4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylicacid

4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylicacid

Cat. No.: B13524009
M. Wt: 212.24 g/mol
InChI Key: NXTMCJGQXNCUJD-UHFFFAOYSA-N
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Description

4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H16O4. This compound features a cyclohexane ring substituted with an oxo group (ketone) and a carboxylic acid group, along with an oxolane (tetrahydrofuran) ring attached to the cyclohexane ring. The presence of these functional groups makes it a versatile molecule in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, followed by the introduction of the oxolane ring. The reaction conditions typically involve:

    Cyclization: Using a strong acid or base to induce cyclization of the diketone precursor.

    Oxolane Ring Formation: Introducing the oxolane ring through a nucleophilic substitution reaction, often using a halogenated oxolane derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale cyclization: Utilizing continuous flow reactors to achieve efficient cyclization.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The oxolane ring can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenated oxolane derivatives in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxo and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-1-cyclohexanecarboxylic acid: Lacks the oxolane ring, making it less versatile in certain synthetic applications.

    1-(Oxolan-2-yl)cyclohexane-1-carboxylic acid:

Uniqueness

4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid is unique due to the combination of the oxo group, carboxylic acid group, and oxolane ring. This combination provides a unique set of chemical properties and reactivity, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

4-oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H16O4/c12-8-3-5-11(6-4-8,10(13)14)9-2-1-7-15-9/h9H,1-7H2,(H,13,14)

InChI Key

NXTMCJGQXNCUJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2(CCC(=O)CC2)C(=O)O

Origin of Product

United States

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